molecular formula C16H31NO6 B12310020 tert-Butyl 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatetradecan-14-oate

tert-Butyl 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatetradecan-14-oate

Cat. No.: B12310020
M. Wt: 333.42 g/mol
InChI Key: FOQBHBNSJSVLFF-UHFFFAOYSA-N
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Description

tert-Butyl 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatetradecan-14-oate: is an organic compound with the molecular formula C11H21NO6 . It is known for its applications in organic synthesis and as an intermediate in the preparation of various functional materials and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the preparation of functional polymers and materials.

Biology:

  • Utilized in the modification of biomolecules for enhanced stability and functionality.
  • Applied in the development of drug delivery systems.

Medicine:

  • Serves as a precursor in the synthesis of pharmaceutical compounds.
  • Investigated for its potential therapeutic properties.

Industry:

  • Used in the production of specialty chemicals and materials.
  • Applied in the formulation of advanced coatings and adhesives.

Mechanism of Action

The mechanism of action of tert-butyl 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatetradecan-14-oate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications in their activity. The pathways involved include nucleophilic substitution and addition reactions, which result in the formation of stable adducts.

Comparison with Similar Compounds

  • tert-Butyl 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oate
  • tert-Butyl 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-12-oate
  • tert-Butyl 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-11-oate

Comparison:

  • Uniqueness: tert-Butyl 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatetradecan-14-oate is unique due to its specific molecular structure, which imparts distinct reactivity and stability compared to similar compounds.
  • Reactivity: The presence of the tert-butyl group and the specific arrangement of functional groups contribute to its unique reactivity in various chemical reactions.
  • Applications: While similar compounds may have overlapping applications, this compound is particularly valued for its role in the synthesis of advanced materials and pharmaceuticals.

Properties

Molecular Formula

C16H31NO6

Molecular Weight

333.42 g/mol

IUPAC Name

tert-butyl 3-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C16H31NO6/c1-15(2,3)22-13(18)7-9-20-11-12-21-10-8-17-14(19)23-16(4,5)6/h7-12H2,1-6H3,(H,17,19)

InChI Key

FOQBHBNSJSVLFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCNC(=O)OC(C)(C)C

Origin of Product

United States

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